3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one
Description
The compound 3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is a heterocyclic molecule featuring a tetrahydroimidazo[1,5-c]thiazol-7-one core. Key structural attributes include:
- Position 3: A 3-hydroxy-4-methoxyphenyl group, contributing hydrogen-bonding capacity and polarizability.
- Position 6: A phenyl substituent, enhancing aromatic stacking interactions.
This imidazothiazolone derivative shares structural motifs with bioactive compounds, such as intermediates in biotin synthesis and enzyme inhibitors, though its specific pharmacological profile remains underexplored in the provided evidence .
Properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-23-15-8-7-11(9-14(15)21)17-20-13(10-25-17)16(22)19(18(20)24)12-5-3-2-4-6-12/h2-9,13,17,21H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDFRLBBWKOPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The compound's structure is characterized by the presence of a tetrahydroimidazo[1,5-c]thiazole core, which is known for various biological activities. The specific functional groups, such as the hydroxy and methoxy phenyl moieties, contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a pathway involving mitochondrial dysfunction leading to cell death .
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Inhibition of Pathogens : It was effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been highlighted in several studies:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In vivo studies using animal models of inflammation demonstrated a reduction in edema and pain responses when treated with this compound .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing the thiazole ring exhibit significant anticancer properties. The mechanism often involves the inhibition of DNA synthesis and interference with cell division processes, which are critical in cancer development. For instance, derivatives of thiazole have been shown to target key kinases involved in tumorigenesis, leading to potential therapeutic effects against various cancer types .
2. Antimicrobial Properties
Thiazole derivatives, including the compound , have demonstrated antimicrobial activity against a range of pathogens. Studies have reported that these compounds can inhibit bacterial growth and exhibit antifungal properties, making them candidates for developing new antibiotics .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases .
4. Central Nervous System Effects
There is emerging evidence that thiazole derivatives may possess neuroprotective effects. They may modulate neurotransmitter systems and exhibit potential as treatments for neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one typically involves multi-step reactions starting from readily available precursors. The structure is characterized by a thiazole ring fused with an imidazole moiety, which is crucial for its biological activity.
Table 1: Synthetic Pathways for Thiazole Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Condensation of phenolic compounds | Intermediate thiazole |
| 2 | Cyclization with thioketones | Thiazole-imidazole derivative |
| 3 | Functionalization (e.g., methylation) | Final product: this compound |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various thiazole derivatives in vitro against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at micromolar concentrations, demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Comparison with Similar Compounds
Key Observations :
- The imidazothiazolone core in the target compound and biotin intermediate allows for conformational rigidity, critical for binding interactions.
Substituent Variations
Substituent positioning and functional groups significantly influence physicochemical and biological properties:
- 3-Substituent : The target compound’s 3-hydroxy-4-methoxyphenyl group offers dual hydrogen-bonding (OH) and lipophilic (OCH₃) interactions, contrasting with the 3-phenyl group in the biotin intermediate .
- 5-Thioxo vs. 2-Thioxo: The thioxo group at position 5 in the target compound may alter electron distribution compared to thiazolopyrimidinones with 2-thioxo groups .
- 6-Substituent : A phenyl group in the target compound vs. benzyl in the biotin intermediate affects steric bulk and aromatic interactions .
Physicochemical and Pharmacological Properties
Hydrogen Bonding and Crystallography
- The 3-hydroxy group in the target compound likely participates in hydrogen-bonding networks, analogous to patterns described in Etter’s graph set analysis .
- Crystallographic tools like SHELX () are critical for resolving such interactions in imidazothiazolones and related systems .
Pharmacological Potential
- Thiazolopyrimidinones (): These compounds are often explored as kinase or protease inhibitors, implying that the target compound’s thioxo group could confer similar activity .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization requires systematic experimental design. Begin by isolating intermediates at each step (e.g., thiazole and imidazole precursors) and analyze their purity via HPLC or TLC . Adjust reaction parameters such as catalyst type (e.g., InCl₃ for regioselectivity ), solvent polarity, and temperature gradients. For example, highlights the use of aqueous NaOH and InCl₃ to enhance thiol-alkylation efficiency. Recrystallization with methanol-water mixtures (3:1 v/v) can further purify the final product . Track yield improvements using stoichiometric balancing and kinetic studies to identify rate-limiting steps .
Basic: What analytical methods are critical for confirming the structural integrity of this compound?
Answer:
Combined spectroscopic and crystallographic techniques are essential. Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and hydroxy groups) and compare with simulated spectra from computational tools like DFT . X-ray crystallography resolves stereochemical ambiguities, particularly for the thioxo and tetrahydroimidazo-thiazole core . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like C=S (thioxo, ~1100 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer assays)?
Answer:
Contradictions often arise from assay-specific variables. Standardize protocols:
- Cell Line Selection : Test across diverse models (e.g., MCF-7 for cancer vs. Staphylococcus aureus for antimicrobial activity) .
- Dosage Regimens : Compare IC₅₀ values under identical nutrient media and incubation times .
- Structural Analogues : Synthesize derivatives (e.g., substituting the phenyl group with halides) to isolate structure-activity relationships .
Cross-validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. broth microdilution for microbial inhibition) .
Advanced: What computational strategies can predict this compound’s reactivity in novel chemical environments?
Answer:
Density Functional Theory (DFT) simulations model electron density distributions to predict sites for electrophilic/nucleophilic attacks . Molecular docking (e.g., AutoDock Vina) assesses binding affinities to biological targets like kinase enzymes . MD simulations evaluate stability in aqueous vs. lipid membranes, critical for drug delivery applications . Pair computational predictions with experimental validation—e.g., synthesizing halogenated analogs if simulations suggest enhanced π-π stacking .
Basic: What purification techniques are most effective for isolating this compound from reaction byproducts?
Answer:
Leverage polarity differences between the target compound and byproducts. Use column chromatography with silica gel and gradient elution (e.g., hexane → ethyl acetate) . For sulfur-containing byproducts, employ thiophilic adsorbents or chelation with metal ions (e.g., Zn²⁺) . Recrystallization in mixed solvents (methanol-water) enhances purity, as demonstrated in . Monitor purity via melting point analysis and HPLC retention times .
Advanced: How can researchers design experiments to elucidate the compound’s metabolic stability for pharmacological applications?
Answer:
- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways .
- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Structural Modifications : Introduce methyl or fluoro groups at metabolically labile sites (e.g., para-methoxy) to enhance stability .
Basic: What safety protocols are recommended for handling this compound’s thioxo and heterocyclic moieties?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed reactors to avoid inhalation/contact .
- Waste Management : Neutralize sulfur-containing waste with oxidizing agents (e.g., H₂O₂) before disposal .
- Stability Testing : Store under inert gas (N₂) at -20°C to prevent thioxo group oxidation .
Advanced: How can process simulation tools enhance scalability for synthesizing this compound in research settings?
Answer:
Use Aspen Plus or COMSOL to model reaction kinetics and optimize parameters (e.g., heat transfer in exothermic steps) . Implement membrane separation technologies (e.g., nanofiltration) for continuous purification, reducing solvent waste . Scale-up trials should prioritize batch uniformity via PAT (Process Analytical Technology) tools like in-situ Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
